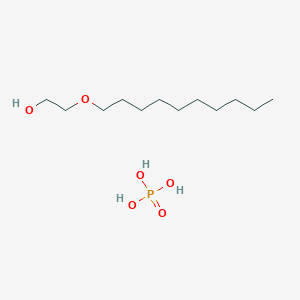
Deceth-4 phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deceth-4 phosphate is a useful research compound. Its molecular formula is C12H29O6P and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Deceth-4 phosphate is an ester derived from phosphoric acid and deceth-4, which is a polyethylene glycol ether of decyl alcohol. The "4" denotes the average number of ethylene glycol units in the molecule, contributing to its surfactant and emulsifying properties. Its chemical structure enables it to function effectively in diverse applications due to its hydrophilic-lipophilic balance.
Applications in Cosmetics
1. Emulsifier and Surfactant
This compound is widely used in cosmetic formulations as an emulsifier, stabilizing oil-in-water emulsions. This property is crucial for products such as creams, lotions, and moisturizers where oil and water-based ingredients need to be blended effectively. Its ability to enhance the texture and sensory experience of these products makes it a popular choice among formulators .
2. Cleansing Agent
As a surfactant, this compound aids in the cleansing process by breaking down oils and impurities on the skin or hair. It is often included in micellar waters and other cleansing products, allowing for effective yet gentle cleaning without the need for rinsing .
3. Compatibility with Active Ingredients
This compound enhances the dispersion and stability of active ingredients in cosmetic formulations, making it suitable for products containing sensitive actives . Its compatibility with various cosmetic ingredients allows for versatile formulation options.
Applications in Agriculture
1. Raw Material for Pesticides
This compound serves as a raw material in the preparation of agricultural pesticides and insecticides. Its properties facilitate the formulation of effective pest control agents that can enhance agricultural productivity .
2. Flotation Agent
In agricultural processes, this compound can also function as a flotation agent, aiding in the separation of materials during pesticide application or other agricultural processes .
Applications in Materials Science
1. Plasticizer
In materials science, this compound acts as a plasticizer for rubber and plastics, improving flexibility and durability. It is utilized in various industrial applications, including coatings, adhesives, and synthetic resins .
2. Flame Retardant
As part of the group of organophosphate flame retardants (OPFRs), this compound contributes to fire safety in materials such as cellulose-based plastics and synthetic resins . Its effectiveness as a flame retardant makes it valuable in construction materials and consumer products.
Data Table: Summary of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Cosmetics | Emulsifier | Stabilizes oil-in-water emulsions in creams and lotions |
| Surfactant | Aids in cleansing by breaking down oils | |
| Active Ingredient Compatibility | Enhances stability of sensitive actives | |
| Agriculture | Pesticide Raw Material | Used in formulating effective pesticides |
| Flotation Agent | Assists in material separation during pesticide application | |
| Materials Science | Plasticizer | Improves flexibility and durability of rubber and plastics |
| Flame Retardant | Provides fire safety in various materials |
Case Studies
Case Study 1: Cosmetic Formulation
A study conducted on a new moisturizing cream incorporating this compound demonstrated improved emulsion stability compared to formulations without this ingredient. The cream maintained its texture over an extended period, indicating that this compound effectively stabilizes oil-water mixtures.
Case Study 2: Agricultural Pesticide Development
Research involving this compound as a component in pesticide formulations showed enhanced efficacy against target pests while maintaining safety profiles for non-target organisms. This highlights its potential role in sustainable agricultural practices.
Propiedades
Número CAS |
12674-35-0 |
|---|---|
Fórmula molecular |
C12H29O6P |
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
2-decoxyethanol;phosphoric acid |
InChI |
InChI=1S/C12H26O2.H3O4P/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4) |
Clave InChI |
DKELNUBFYRNPMB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCOCCO.OP(=O)(O)O |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















